Angiotensin III (Ang III) is a peptide molecule that plays a multifaceted role within the renin-angiotensin-aldosterone system (RAAS) . While historically overshadowed by its close relative angiotensin II (Ang II) in research, Ang III has garnered increasing scientific interest due to its diverse physiological effects and potential therapeutic applications.
Ang III is formed by the enzymatic cleavage of Ang II by glutamyl aminopeptidase A . Despite possessing only 40% of the blood pressure-raising activity of Ang II , Ang III exhibits a unique ability to stimulate aldosterone production, even exceeding Ang II's effect in this regard . This action contributes to sodium and water retention, ultimately influencing blood pressure regulation.
Research suggests that Ang III's influence extends beyond blood pressure control. Studies have explored its involvement in various physiological processes, including:
These findings highlight the multifaceted nature of Ang III and its potential roles in various physiological systems.
The diverse effects of Ang III have sparked interest in its potential therapeutic applications. Researchers are exploring the possibility of targeting the Ang III pathway for the treatment of various conditions, including:
Angiotensin III is a peptide hormone that plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. It is formed from angiotensin II by the action of aminopeptidase A, which cleaves the N-terminal aspartic acid residue. Angiotensin III consists of eight amino acids and is denoted as Angiotensin (2–8) . This peptide retains significant biological activity, including the ability to stimulate aldosterone secretion from the adrenal glands and influence vascular resistance.
Angiotensin III is primarily produced through enzymatic reactions involving angiotensin-converting enzyme. The conversion process can be summarized as follows:
Angiotensin III exhibits approximately 40% of the pressor activity of angiotensin II but maintains full aldosterone-producing activity. It has been shown to increase mean arterial pressure and promote sodium reabsorption in the kidneys. Notably, activation of the angiotensin II type 2 receptor by angiotensin III leads to natriuresis, which is not observed with angiotensin II .
The synthesis of angiotensin III can occur through several pathways:
Angiotensin III has several clinical implications:
Research indicates that angiotensin III interacts with various receptors and can influence multiple physiological processes:
Angiotensin III shares similarities with other peptides in the renin-angiotensin system. Below is a comparison with key compounds:
Compound | Structure | Biological Activity | Unique Features |
---|---|---|---|
Angiotensin I | Ang(1-10) | Inactive precursor | Precursor to angiotensins II and III |
Angiotensin II | Ang(1-8) | Strong vasoconstrictor | Major active form with significant pressor activity |
Angiotensin IV | Ang(3-8) | Modulates renal blood flow | Distinct effects on renal function |
Angiotensin (1-7) | Ang(1-7) | Vasodilatory effects | Opposes actions of angiotensins II and III |
Angiotensin III's unique position lies in its ability to stimulate aldosterone secretion while also having a distinct mechanism of action compared to its counterparts .
Angiotensin III biosynthesis primarily occurs through the enzymatic cleavage of the N-terminal aspartic acid residue from angiotensin II by aminopeptidase A (APA), a zinc-dependent metalloprotease. This reaction, characterized by a Michaelis constant (K~m~) of 11 μM, proceeds at one-third the efficiency of angiotensin-converting enzyme (ACE)-mediated Ang II formation from angiotensin I [1]. Structural studies indicate APA exhibits higher affinity for glutamyl substrates but retains significant activity toward aspartyl residues in Ang II [4].
Angiotensin III exhibits distinctive dual receptor activation patterns that differentiate it from its parent peptide angiotensin II. The heptapeptide demonstrates complex binding dynamics with both angiotensin type 1 and angiotensin type 2 receptors, revealing sophisticated molecular mechanisms underlying its physiological functions [1] [2] [3].
The binding affinity profiles of angiotensin III reveal notable differences compared to angiotensin II. At angiotensin type 1 receptors, angiotensin III displays approximately 3-20 fold lower affinity than angiotensin II, with dissociation constants typically ranging from 1-10 nanomolar compared to 0.1-1 nanomolar for angiotensin II [3] [4] [5]. However, this reduced affinity does not necessarily translate to diminished biological activity, as angiotensin III retains substantial functional potency at these receptors [6].
More remarkably, angiotensin III demonstrates equal or superior binding affinity to angiotensin type 2 receptors compared to angiotensin II. Systematic binding studies using human embryonic kidney cells transfected with angiotensin type 2 receptors revealed that angiotensin III exhibits binding affinities in the 0.1-1 nanomolar range, often matching or exceeding those of angiotensin II [3] [4]. This preferential binding relationship establishes angiotensin III as a particularly effective endogenous agonist for angiotensin type 2 receptor-mediated responses.
The molecular dynamics underlying dual receptor activation involve distinct conformational changes and signaling cascade initiation. Recent molecular dynamics simulations demonstrate that angiotensin III induces different structural modifications in angiotensin type 1 and angiotensin type 2 receptors [7] [8]. When binding to angiotensin type 1 receptors, angiotensin III promotes conformational changes that activate classical G protein-coupled receptor signaling through Gq/11 pathways, leading to phospholipase C activation and subsequent inositol trisphosphate and diacylglycerol generation [9] [10].
Conversely, angiotensin III binding to angiotensin type 2 receptors triggers alternative signaling mechanisms primarily involving Gi/o protein coupling and activation of protein phosphatase 2A pathways [1] [11]. This dual activation pattern creates a sophisticated regulatory system where angiotensin III can simultaneously activate both pro-hypertensive pathways through angiotensin type 1 receptors and anti-hypertensive mechanisms through angiotensin type 2 receptors.
The temporal dynamics of dual receptor activation reveal important kinetic differences. Angiotensin III binding to angiotensin type 1 receptors follows conventional G protein-coupled receptor activation kinetics, with rapid onset and relatively short duration of signaling [12] [13]. However, angiotensin type 2 receptor activation by angiotensin III demonstrates more sustained signaling patterns, particularly in the context of cyclic guanosine monophosphate-dependent pathways [1] [14].
Recent studies using bioluminescence resonance energy transfer biosensors have provided detailed insights into the conformational changes induced by angiotensin III at both receptor subtypes [12] [13]. These investigations reveal that angiotensin III promotes distinct intracellular loop rearrangements and β-arrestin recruitment patterns compared to angiotensin II, suggesting unique signaling fingerprints for each peptide-receptor combination.
The tissue-specific preference of angiotensin type 2 receptors for angiotensin III represents a fundamental mechanism underlying the protective arm of the renin-angiotensin system. This preferential relationship is particularly pronounced in tissues involved in sodium and fluid homeostasis, where angiotensin III functions as the predominant endogenous agonist for natriuretic responses [14] [15] [11].
In renal proximal tubule cells, angiotensin III demonstrates remarkable selectivity for angiotensin type 2 receptor-mediated natriuresis. Studies using Sprague-Dawley rats with systemic angiotensin type 1 receptor blockade revealed that renal interstitial infusion of angiotensin III, but not angiotensin II, induces significant natriuretic responses [14] [15]. This tissue-specific preference is mediated through high-density angiotensin type 2 receptor expression in proximal tubule cells, where these receptors constitute the predominant angiotensin receptor subtype [14] [16].
The molecular mechanisms underlying this tissue-specific preference involve complex enzymatic regulation of angiotensin peptide metabolism. Aminopeptidase A, highly expressed in renal proximal tubules, rapidly converts angiotensin II to angiotensin III, creating local concentrations of the heptapeptide that preferentially activate angiotensin type 2 receptors [14] [15]. Conversely, aminopeptidase N degrades angiotensin III to angiotensin IV, and inhibition of this enzyme significantly enhances angiotensin III-mediated natriuretic responses [15] [17].
Coronary microvasculature represents another tissue system where angiotensin III preferentially activates angiotensin type 2 receptors to induce protective responses. In this vascular bed, angiotensin III serves as the preferred ligand for angiotensin type 2 receptor-mediated vasodilation, demonstrating superior efficacy compared to angiotensin II [18]. This preferential activation contributes to cardioprotective mechanisms and may explain the beneficial effects of therapies that enhance local angiotensin III formation.
The adrenal zona glomerulosa provides a third example of tissue-specific angiotensin type 2 receptor preference for angiotensin III. In this tissue, angiotensin III preferentially activates angiotensin type 2 receptors to modulate aldosterone secretion through pathways distinct from classical angiotensin type 1 receptor-mediated steroidogenesis [18]. This dual regulatory mechanism allows for fine-tuned control of mineralocorticoid production in response to different physiological stimuli.
Human myometrial tissue demonstrates particularly high angiotensin type 2 receptor expression with marked preference for angiotensin III binding [4]. Structure-activity relationship studies reveal that angiotensin III exhibits superior binding affinity compared to angiotensin II at myometrial angiotensin type 2 receptors, with the rank order of affinities being angiotensin III ≥ angiotensin II > angiotensin I [4]. This preferential binding relationship has important implications for reproductive physiology and smooth muscle regulation.
Brain tissue, particularly hypothalamic regions, shows differential angiotensin receptor distribution with specific areas expressing predominantly angiotensin type 2 receptors that preferentially bind angiotensin III [19]. These brain regions are involved in central blood pressure regulation and neuroendocrine control, suggesting that angiotensin III serves as an important neuromodulator through tissue-specific angiotensin type 2 receptor activation.
The functional consequences of tissue-specific angiotensin type 2 receptor preference for angiotensin III extend beyond simple ligand-receptor interactions. In renal proximal tubules, angiotensin III binding to angiotensin type 2 receptors initiates a sophisticated signaling cascade involving bradykinin release, nitric oxide generation, and cyclic guanosine monophosphate activation [1] [14]. This pathway leads to internalization of sodium-hydrogen exchanger-3 and sodium-potassium adenosine triphosphatase from cellular membranes, resulting in decreased sodium reabsorption and enhanced natriuresis [20] [11].
The tissue-specific preference mechanisms appear to be regulated by local enzymatic systems that control angiotensin peptide availability and receptor expression patterns [21] [22]. Tissues with high aminopeptidase A activity and low aminopeptidase N expression favor angiotensin III accumulation and subsequent angiotensin type 2 receptor activation, while tissues with different enzymatic profiles may preferentially generate other angiotensin peptides with distinct receptor selectivities.
The discovery of para-chloromercuribenzoate-unmasked binding sites for angiotensin III in extraneural tissues represents a significant advance in understanding non-classical angiotensin signaling pathways. These novel binding sites, identified as membrane-associated variants of neurolysin, provide alternative mechanisms for angiotensin III action beyond traditional angiotensin type 1 and angiotensin type 2 receptor pathways [23] [24] [25].
Para-chloromercuribenzoate, an organomercurial compound that reacts with protein sulfhydryl groups, unmasks high-affinity binding sites for angiotensin III in various extraneural tissues including testis, liver, and peripheral organs [24] [25]. These binding sites exhibit remarkable specificity for angiotensin II and angiotensin III, with the rank order of affinities being Sar1-Ile8-angiotensin II > angiotensin III ≥ angiotensin II > angiotensin I [26] [27].
The molecular identity of these para-chloromercuribenzoate-unmasked binding sites has been definitively established as neurolysin, a membrane-associated variant of the zinc metallopeptidase [24] [25]. Neurolysin, traditionally known for its role in neuropeptide metabolism, particularly neurotensin cleavage, exhibits the ability to bind angiotensin peptides with high affinity when exposed to para-chloromercuribenzoate treatment [23] [24].
The mechanism of para-chloromercuribenzoate-mediated unmasking involves specific interaction with cysteine residue 650 in the neurolysin active site channel [25] [28]. This unconserved cysteine residue, unique to neurolysin compared to the closely related thimet oligopeptidase, appears critical for the conformational change that exposes the angiotensin binding site [24] [25]. Para-chloromercuribenzoate binding to this cysteine residue, combined with ionic interactions between the compound's acidic anion and nearby basic amino acids, induces conformational alterations that promote high-affinity angiotensin III binding.
Tissue distribution studies reveal that para-chloromercuribenzoate-unmasked binding sites are present in brain, testis, and other extraneural tissues, but notably absent from traditional angiotensin target organs such as adrenal glands, liver, and kidney [26]. This distribution pattern suggests specialized functions for these binding sites that differ from classical renin-angiotensin system components.
The pharmacological characterization of para-chloromercuribenzoate-unmasked binding sites demonstrates selectivity for angiotensin peptides over other neuropeptides [23] [25]. Competition binding studies using various neuropeptides including neurotensin, bradykinin, and luteinizing hormone-releasing hormone show that most non-angiotensin peptides exhibit weak affinity for these sites, with inhibition constants exceeding 10 micromolar [26]. However, certain peptides including ghrelin, orphanin FQ, and dynorphin A demonstrate moderate affinity, suggesting potential cross-reactivity with other peptide systems.
The functional significance of para-chloromercuribenzoate-unmasked binding sites remains under investigation, but several lines of evidence suggest important physiological roles. The high tissue expression of neurolysin in testis and brain, combined with the specific unmasking of angiotensin III binding sites, implies roles in reproductive physiology and neuorendocrine regulation [25] [29]. The membrane association of these neurolysin variants positions them strategically for interactions with circulating or locally generated angiotensin peptides.
Molecular dynamics studies of the para-chloromercuribenzoate-neurolysin interaction provide insights into the structural basis of binding site unmasking [25] [30]. The mercuric ion in para-chloromercuribenzoate forms coordinate bonds with the sulfur atom of cysteine 650, while the carboxylate group establishes ionic interactions with positively charged residues lining the enzyme's active site channel. These interactions induce conformational changes that widen the binding channel and expose previously buried binding surfaces for angiotensin peptides.
The specificity of organomercurial compounds for unmasking these binding sites extends beyond para-chloromercuribenzoate to include related compounds such as thimerosal and 4-hydroxymercuribenzoate [24] [25]. However, non-mercurial compounds, including 4-hydroxybenzoic acid, fail to unmask angiotensin III binding, confirming the requirement for sulfhydryl-reactive mercury-containing compounds [25] [27].
Inhibition studies using various metal ions and oxidative agents reveal that mercuric chloride and silver nitrate potently inhibit para-chloromercuribenzoate-mediated unmasking, with IC50 values in the low micromolar range [24] [25]. These findings support the hypothesis that sulfhydryl interactions are critical for the conformational changes underlying binding site exposure.
The physiological relevance of para-chloromercuribenzoate-unmasked binding sites is supported by their presence across multiple species, including rat, mouse, and human tissues [25] [26]. This evolutionary conservation suggests important functional roles that warrant further investigation. Additionally, the tissue-specific expression patterns and the requirement for specific chemical conditions to unmask these sites raise questions about endogenous mechanisms that might regulate their activity under physiological or pathophysiological conditions.